
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine, commonly known as I-AB-MECA, is a synthetic compound that belongs to the family of adenosine receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
I-AB-MECA exerts its effects by binding to the adenosine A3 receptor, which is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor leads to a cascade of intracellular signaling pathways that result in various cellular responses, such as inhibition of inflammation, promotion of apoptosis in cancer cells, and protection against ischemia-reperfusion injury.
Biochemical And Physiological Effects
I-AB-MECA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in immune cells. In addition, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using I-AB-MECA in lab experiments is its specificity for the adenosine A3 receptor. This allows for the selective activation of this receptor without affecting other adenosine receptors. However, one of the limitations of using I-AB-MECA is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for the study of I-AB-MECA. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another potential area of research is its use in combination with other drugs for the treatment of cancer. Furthermore, the development of more water-soluble derivatives of I-AB-MECA could improve its efficacy and ease of use in lab experiments.
Synthesis Methods
I-AB-MECA can be synthesized by the reaction of 4-amino-3-iodobenzylamine with 2-chloroadenosine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure I-AB-MECA.
Scientific Research Applications
I-AB-MECA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, such as ischemia-reperfusion injury.
properties
CAS RN |
161536-31-8 |
|---|---|
Product Name |
2-(2-(4-Amino-3-iodophenyl)ethylamino)adenosine |
Molecular Formula |
C18H22IN7O4 |
Molecular Weight |
527.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H22IN7O4/c19-9-5-8(1-2-10(9)20)3-4-22-18-24-15(21)12-16(25-18)26(7-23-12)17-14(29)13(28)11(6-27)30-17/h1-2,5,7,11,13-14,17,27-29H,3-4,6,20H2,(H3,21,22,24,25)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
AFFIAFORFZHTLX-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
Canonical SMILES |
C1=CC(=C(C=C1CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)I)N |
synonyms |
2-(2-(4-amino-3-(125I)iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine 2-(2-(4-amino-3-iodophenyl)ethylamino)adenosine, (125I)-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



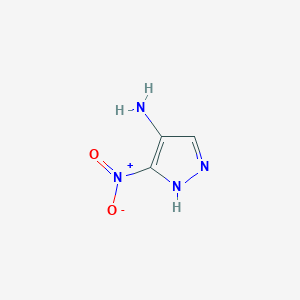
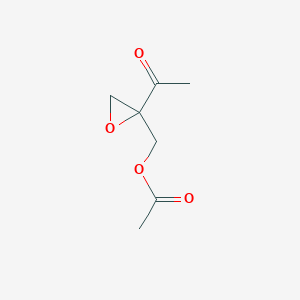
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

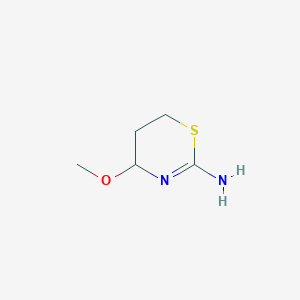


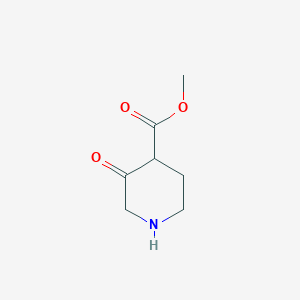

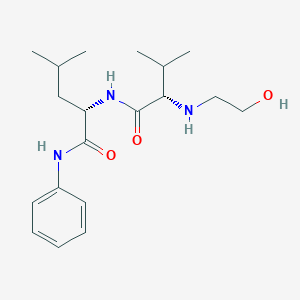
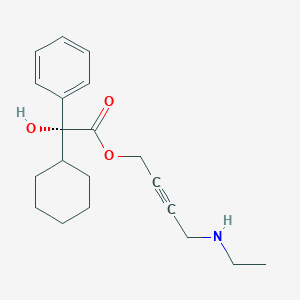
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)